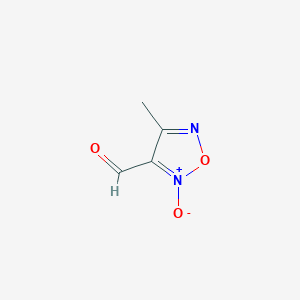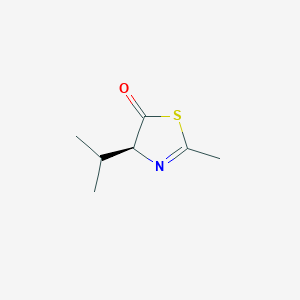
(4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the thiazolone family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of (4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one varies depending on its application. In the case of its antitumor activity, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the growth of cancer cells by disrupting the microtubule network. In the case of its antibacterial activity, (4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one has been shown to inhibit bacterial growth by disrupting the cell membrane and inhibiting DNA synthesis.
Biochemical and Physiological Effects:
(4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. Additionally, (4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using (4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one in lab experiments is its diverse biological activities, which make it a potential candidate for various applications. Its synthesis method is also relatively simple and yields high purity and high yield of the compound. However, one limitation is the lack of information on its toxicity and safety profile, which requires further investigation.
Future Directions
There are several future directions for the research on (4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and bacterial infections. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Further research is also needed to investigate its toxicity and safety profile, as well as its pharmacokinetics and pharmacodynamics. Finally, the development of new synthesis methods and the optimization of existing methods can lead to the production of new derivatives with improved biological activities.
Synthesis Methods
(4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one can be synthesized by reacting 2-methyl-4-propan-2-yl-4H-1,3-thiazol-5-one with an alkyl halide in the presence of a base. The reaction proceeds via an S-alkylation mechanism, leading to the formation of the desired compound. This method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
(4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one has shown potential applications in various scientific fields. It has been studied for its antitumor, antibacterial, antifungal, and antiviral activities. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, (4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one has shown potential as a fluorescent probe for detecting metal ions in biological systems.
properties
CAS RN |
123277-66-7 |
|---|---|
Product Name |
(4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one |
Molecular Formula |
C7H11NOS |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
(4S)-2-methyl-4-propan-2-yl-4H-1,3-thiazol-5-one |
InChI |
InChI=1S/C7H11NOS/c1-4(2)6-7(9)10-5(3)8-6/h4,6H,1-3H3/t6-/m0/s1 |
InChI Key |
HTMGVZODBILCFZ-LURJTMIESA-N |
Isomeric SMILES |
CC1=N[C@H](C(=O)S1)C(C)C |
SMILES |
CC1=NC(C(=O)S1)C(C)C |
Canonical SMILES |
CC1=NC(C(=O)S1)C(C)C |
synonyms |
5(4H)-Thiazolone,2-methyl-4-(1-methylethyl)-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B55927.png)

![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)
![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)
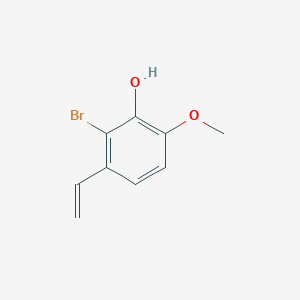
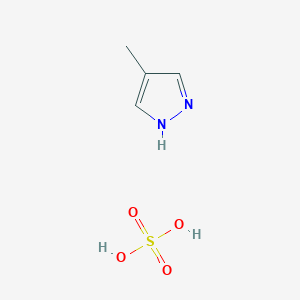
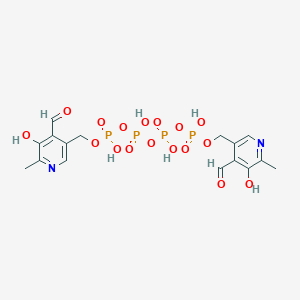
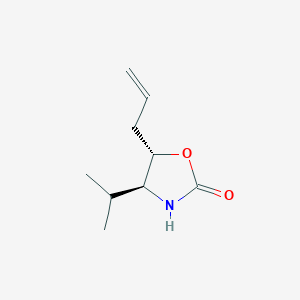
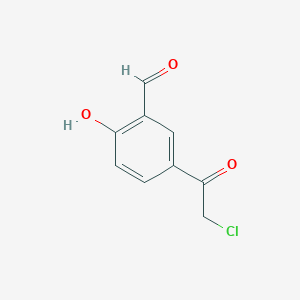
![3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B55950.png)
![2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55951.png)
![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)

